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Compound of Interest

Compound Name: 5-Chloro-2-nitrophenylboronic acid

Cat. No.: B1365093 Get Quote

An In-depth Technical Guide to 5-Chloro-2-nitrophenylboronic Acid: Properties, Applications,

and Experimental Protocols

Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 5-Chloro-2-nitrophenylboronic acid, a

key building block for researchers, medicinal chemists, and drug development professionals.

We will move beyond simple data recitation to explore the causality behind its reactivity,

provide field-proven experimental protocols, and offer insights grounded in established

chemical principles.

Core Physicochemical & Structural Characteristics
5-Chloro-2-nitrophenylboronic acid is a substituted phenylboronic acid that has gained

prominence as a versatile reagent in modern organic synthesis. Its structural features—an

electron-withdrawing nitro group ortho to the boronic acid and a chloro group meta to it—impart

a unique electronic and steric profile that dictates its reactivity and handling.

Summary of Physical Properties
The fundamental physical and chemical identifiers for 5-Chloro-2-nitrophenylboronic acid
are summarized below. While specific experimental data for properties like melting point are not

widely published, values for structurally similar isomers provide a useful, albeit cautious,

reference.
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Property Value Source(s)

CAS Number 532924-25-7 [1][2][3]

Molecular Formula C₆H₅BClNO₄ [3]

Molecular Weight 201.40 g/mol [3]

Appearance
White to light yellow crystalline

solid (predicted)
[4]

Melting Point

Data not available. Note: The

isomer 2-Chloro-5-

nitrophenylboronic acid melts

at 236-238 °C.

[4]

Solubility

Expected to be soluble in polar

organic solvents (e.g., DMSO,

ethanol, methanol) and poorly

soluble in water and non-polar

solvents.

[4][5][6]

Storage

Store in a cool, dry, dark place

under an inert atmosphere

(e.g., Nitrogen or Argon) at 2-

8°C.

[4]

Spectroscopic Characterization: An Interpretive
Guide
While a dedicated public spectral library for this specific compound is sparse, its structure

allows for a robust prediction of its NMR and MS profiles. Understanding these expected

characteristics is crucial for reaction monitoring and quality control.

Predicted ¹H and ¹³C NMR Spectra
The key to interpreting the NMR spectra lies in understanding the electronic effects of the

substituents. The nitro group is a strong electron-withdrawing group, significantly deshielding
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(shifting downfield) the protons and carbons ortho and para to it. The chloro group also has an

inductive withdrawing effect.

¹H NMR (in DMSO-d₆):

Aromatic Protons: Three signals are expected in the aromatic region (~7.5-8.5 ppm).

The proton at the C6 position (ortho to the nitro group) is expected to be the most

downfield.

The proton at the C4 position (para to the nitro group) will also be significantly

downfield.

The proton at the C3 position will be the most upfield of the three.

B(OH)₂ Protons: A broad singlet is expected, which may exchange with residual water in

the solvent. Its chemical shift is highly variable and concentration-dependent.

¹³C NMR (in DMSO-d₆):

Six distinct signals for the aromatic carbons are expected.

The ipso-carbon attached to the boronic acid (C1) will appear as a broad, lower-intensity

signal due to quadrupolar relaxation from the boron atom.

The carbon attached to the nitro group (C2) will be significantly shifted downfield.

The remaining four carbons will have chemical shifts determined by the combined

electronic effects of the substituents.

Protocol for NMR Sample Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data, essential for

structural verification.[7]

Sample Preparation:

Accurately weigh 10-20 mg of 5-Chloro-2-nitrophenylboronic acid.
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Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is

recommended for its high solubilizing power for boronic acids) in a 5 mm NMR tube.

Ensure the sample is fully dissolved. Gentle sonication can be used to aid dissolution.

Instrument Parameters (400 MHz Spectrometer):

¹H Acquisition:

Set acquisition time to 2-3 seconds.

Use a relaxation delay of 2 seconds.

Acquire 16-32 scans for a good signal-to-noise ratio.

¹³C Acquisition:

Use proton decoupling.

Set acquisition time to 1-2 seconds.

Use a relaxation delay of 3-5 seconds to allow for full carbon relaxation.

Acquire 1024 or more scans due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transform and perform phase correction.

Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for

¹H and 39.52 ppm for ¹³C).

Integrate ¹H signals and perform peak picking for both spectra.
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Caption: Standard workflow for NMR analysis.

Chemical Reactivity and Key Applications
The primary utility of 5-Chloro-2-nitrophenylboronic acid lies in its role as a coupling partner

in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4]

[8]

The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds,

particularly for biaryl structures found in many pharmaceuticals and advanced materials.[8][9]

The reaction cycle involves three key steps: oxidative addition, transmetalation, and reductive

elimination.
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality in Experimental Design
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The presence of the ortho-nitro group introduces significant steric hindrance around the boronic

acid moiety. This makes the transmetalation step, where the organic group is transferred from

boron to palladium, the rate-limiting step.[10] Consequently, standard catalysts like Pd(PPh₃)₄

may be inefficient.

Expert Insight: To overcome this steric barrier, the choice of ligand is critical. Bulky, electron-

rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic

carbenes (NHCs) are often required. These ligands promote the formation of a more reactive,

coordinatively unsaturated palladium center, facilitating both the initial oxidative addition and

the challenging transmetalation step.
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Caption: Ligand selection logic for hindered substrates.

Protocol for a Typical Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 5-Chloro-2-nitrophenylboronic acid
with a generic aryl bromide.

Reaction Setup (Self-Validating System):

To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 mmol, 1.0

equiv), 5-Chloro-2-nitrophenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base

such as finely ground K₂CO₃ or Cs₂CO₃ (2.5 mmol, 2.5 equiv).

Add the palladium catalyst system. For a robust initial screen, use Pd₂(dba)₃ (0.02 mmol,

2 mol%) and a ligand like SPhos (0.04 mmol, 4 mol%).

Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or

Nitrogen) three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.

Solvent Addition and Reaction:

Under the inert atmosphere, add a degassed solvent system. A mixture of 1,4-dioxane and

water (e.g., 5:1 ratio, 5 mL total) is a common and effective choice.[11]

Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

Monitoring and Work-up:

Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20

mL) and water (20 mL).

Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl

acetate (10 mL each).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Purification:

Concentrate the filtrate under reduced pressure.

Purify the crude residue by column chromatography on silica gel to obtain the final biaryl

product.[10]

Synthesis and Safety
Proposed Synthetic Route
A plausible and common method for synthesizing nitrophenylboronic acids is through the direct

nitration of the corresponding phenylboronic acid.[6][12]

Starting Material: 3-Chlorophenylboronic acid.

Reaction: Carefully add the starting material to a cooled mixture of nitric acid and sulfuric

acid.

Control: The temperature must be strictly controlled to prevent runaway reactions and the

formation of dinitro byproducts.

Work-up: The reaction is quenched by pouring it over ice, causing the product to precipitate.

The solid is then collected by filtration and washed.

Safety and Handling
While a specific safety data sheet (SDS) for this compound is not universally available, data

from analogous compounds like 2-chloro-5-nitrobenzoic acid provides essential guidance.[13]

Users must always consult the specific SDS from their supplier before handling.

Hazards:

Harmful if swallowed.

Causes skin irritation.

Causes serious eye irritation.
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May cause respiratory irritation.[13]

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Wear nitrile or other chemically resistant gloves.

Body Protection: Use a standard laboratory coat.

Respiratory: Handle in a well-ventilated chemical fume hood to avoid inhaling dust.

First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical

attention.

Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

Conclusion
5-Chloro-2-nitrophenylboronic acid is a powerful synthetic intermediate whose utility is

unlocked through a careful understanding of its inherent steric and electronic properties. Its

successful application, particularly in Suzuki-Miyaura cross-coupling, hinges on the rational

selection of advanced catalytic systems designed to overcome the challenges posed by its

ortho-nitro group. By following the robust protocols and safety guidelines outlined in this guide,

researchers can confidently and effectively leverage this reagent to construct complex

molecular architectures for drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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